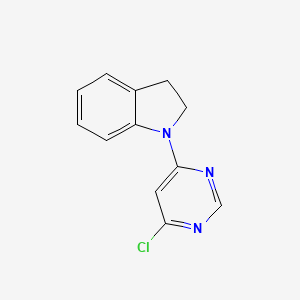

1-(6-Chloro-4-pyrimidinyl)indoline

Overview

Description

“1-(6-Chloro-4-pyrimidinyl)indoline” is a chemical compound with the molecular formula C12H10ClN3 . It is listed under the CAS Number 293292-33-8 .

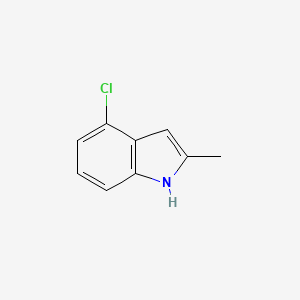

Molecular Structure Analysis

The molecular structure of “1-(6-Chloro-4-pyrimidinyl)indoline” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 231.681 Da .

Scientific Research Applications

Antiviral Applications

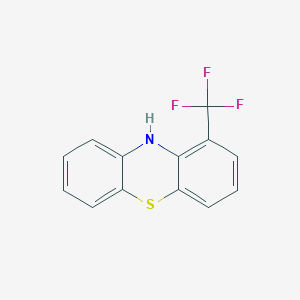

“1-(6-Chloro-4-pyrimidinyl)indoline” derivatives have shown promise in antiviral research. Compounds with the indole nucleus, such as this one, have been synthesized and tested for their efficacy against a range of viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for antiviral properties.

Anticancer Research

Indole compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, are being explored for their potential in anticancer therapy. Their ability to interfere with cell proliferation makes them suitable candidates for the development of new anticancer drugs. Research has focused on synthesizing indole derivatives that can target various cancer cell lines, offering a pathway to more effective treatments .

Anti-Inflammatory Properties

The indole nucleus is a common feature in many anti-inflammatory agents. Derivatives of “1-(6-Chloro-4-pyrimidinyl)indoline” may hold the key to new anti-inflammatory medications. By modulating inflammatory pathways, these compounds could lead to treatments for chronic inflammatory diseases .

Antioxidant Potential

Indole derivatives are known for their antioxidant activity, which is crucial in combating oxidative stress-related diseases. “1-(6-Chloro-4-pyrimidinyl)indoline” could be used to synthesize compounds with significant antioxidant properties, potentially leading to the development of neuroprotective or cardioprotective drugs .

Antimicrobial Efficacy

The antimicrobial properties of indole derivatives make them valuable in the fight against resistant strains of bacteria and fungi. “1-(6-Chloro-4-pyrimidinyl)indoline” may serve as a backbone for creating new antimicrobial agents that can be used to treat various infectious diseases .

Antidiabetic Activity

Research into indole derivatives has also extended into the field of diabetes management. Compounds based on “1-(6-Chloro-4-pyrimidinyl)indoline” may exhibit antidiabetic activity, offering a potential avenue for the treatment of diabetes through the modulation of insulin release or glucose metabolism .

Antimalarial Applications

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. “1-(6-Chloro-4-pyrimidinyl)indoline” could be instrumental in creating new drugs that are effective against Plasmodium species, the parasites responsible for malaria .

Neuropharmacological Research

Indoles are significant in neuropharmacology due to their presence in compounds that affect the central nervous system. Derivatives of “1-(6-Chloro-4-pyrimidinyl)indoline” might be used to develop drugs that can treat neurological disorders such as depression, anxiety, or Parkinson’s disease .

Safety and Hazards

Future Directions

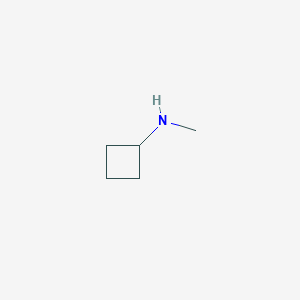

Indoline compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, hold promise in various fields, particularly in drug discovery. They are found in a large number of natural products and have been formally studied in recent years. With ongoing research, indoline derivatives are expected to play a greater role in the medical field .

properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEMHHFXNIKRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-4-pyrimidinyl)indoline | |

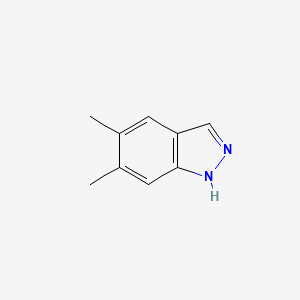

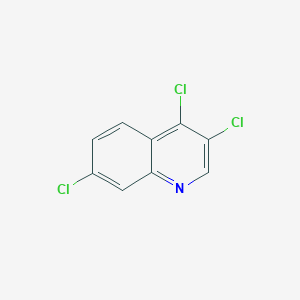

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)